molecular formula C5H3BrClN3O2 B1519394 2-Amino-5-bromo-4-chloro-3-nitropyridine CAS No. 942947-95-7

2-Amino-5-bromo-4-chloro-3-nitropyridine

Cat. No.: B1519394
CAS No.: 942947-95-7
M. Wt: 252.45 g/mol
InChI Key: BLGCPXIDEMLKMS-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H3BrClN3O2 and its molecular weight is 252.45 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Biological Activity

2-Amino-5-bromo-4-chloro-3-nitropyridine is a heterocyclic compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.

This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to modulate enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can either inhibit or enhance the enzyme functions, leading to significant biochemical implications.

Table 1: Key Biochemical Properties

PropertyDescription
SolubilityHigh aqueous solubility
Melting Point253-255°C
Interaction with EnzymesModulates oxidative stress response enzymes
Binding AffinityAffects binding to biomolecules like DNA and RNA

Cellular Effects

The compound exhibits diverse cellular effects by influencing signaling pathways and gene expression. For instance, it can activate or inhibit the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it modulates the expression of genes involved in apoptosis, affecting programmed cell death processes.

Case Study: Apoptosis Modulation
In laboratory studies, varying concentrations of this compound demonstrated differential effects on apoptosis in cancer cell lines. Low doses promoted cell survival by enhancing antioxidant defenses, while high doses induced cytotoxicity and apoptosis through oxidative stress.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : It can bind to active sites of enzymes, altering their catalytic activity.
  • Gene Expression : The compound interacts with transcription factors, influencing gene expression profiles.
  • DNA/RNA Stability : It affects the stability and function of nucleic acids, which can lead to alterations in cellular metabolism .

Table 2: Molecular Mechanisms of Action

MechanismDescription
Enzyme Inhibition/ActivationAlters enzyme activity via binding
Gene RegulationModulates transcription factors
Nucleic Acid InteractionAffects stability and function of DNA/RNA

Temporal Effects in Laboratory Settings

The stability of this compound under standard laboratory conditions is notable; however, exposure to light or elevated temperatures can lead to degradation. Long-term exposure studies have indicated cumulative effects on cellular function, such as increased oxidative stress and potential DNA damage over time.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects include enhanced antioxidant defenses.
  • High Doses : Toxicity manifests as liver damage and neurotoxicity.

Threshold effects have been observed where a specific dosage range is necessary to achieve desired biological outcomes without toxicity.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular components. These interactions can significantly alter metabolic profiles and influence overall cellular health .

Scientific Research Applications

2-Amino-5-bromo-4-chloro-3-nitropyridine influences cellular functions by affecting signaling pathways and gene expression. Research indicates that it can activate or inhibit critical pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Additionally, the compound modulates the expression of genes involved in apoptosis, impacting programmed cell death processes.

Case Study: Apoptosis Modulation
In laboratory studies, varying concentrations of this compound demonstrated differential effects on apoptosis in cancer cell lines. Low doses promoted cell survival by enhancing antioxidant defenses, while high doses induced cytotoxicity and apoptosis through oxidative stress mechanisms.

Molecular Mechanisms of Action

At the molecular level, the compound exerts its effects through several mechanisms:

Table 2: Molecular Mechanisms of Action

MechanismDescription
Enzyme Inhibition/ActivationAlters enzyme activity via binding
Gene RegulationModulates transcription factors
Nucleic Acid InteractionAffects stability and function of DNA/RNA

The compound can bind to specific biomolecules, influencing their stability and function. It can also inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity.

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications:

  • Antioxidant Therapy : Due to its ability to modulate oxidative stress response enzymes, this compound may be explored as a therapeutic agent in conditions characterized by oxidative damage.
  • Cancer Treatment : Its effects on apoptosis and cell signaling pathways indicate potential use in cancer therapies where modulation of cell survival is critical.

Stability and Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Beneficial effects include enhanced antioxidant defenses.
  • High Doses : Toxicity manifests as liver damage and neurotoxicity.

Long-term exposure studies have indicated cumulative effects on cellular function, such as increased oxidative stress and potential DNA damage over time.

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Amino-5-bromo-4-chloro-3-nitropyridine, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves sequential halogenation and nitration steps. Key steps include:

  • Halogenation: Introduce bromine and chlorine via electrophilic substitution. Evidence for related compounds suggests maintaining low temperatures (0–5°C) during bromination improves yield by minimizing side reactions .
  • Nitration: Controlled addition of nitric acid/sulfuric acid mixtures at 50–60°C ensures selective nitro group placement without decomposing intermediates .
  • Amination: Introduce the amino group via reduction of a nitro precursor or displacement of a halogen using ammonia/urea under reflux .

Optimization Tips:

  • Monitor reaction progress with TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons, nitro/amino groups). For example, the nitro group causes deshielding (~8.5–9.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (C₆H₅BrClN₃O₂; theoretical MW: 263.5 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography: Resolves spatial arrangement. SHELX software (e.g., SHELXL) refines crystal structures, though no published data exists yet for this compound .

Q. Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculates electron density distributions and frontier molecular orbitals to predict reactive sites:

  • Localized Spin Density (LSD) and Gradient Corrections: Assess charge distribution; the nitro group withdraws electron density, activating the C-Cl bond for nucleophilic attack .
  • Transition State Modeling: Simulates SNAr mechanisms, revealing energy barriers for Cl⁻ displacement by amines or alkoxides .
  • Solvent Effects: Polarizable Continuum Models (PCM) evaluate solvation energies in DMF or THF, critical for experimental design .

Q. Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

  • Electronic Effects: The electron-withdrawing nitro group directs coupling to the para position (C-5 bromine) in Suzuki-Miyaura reactions.
  • Steric Hindrance: Bulky ligands (e.g., SPhos) improve selectivity for C-Br over C-Cl in Pd-catalyzed couplings .
  • Controlled Experiments: Compare yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with different bases (K₂CO₃ vs. Cs₂CO₃) to optimize regioselectivity .

Q. Advanced: How should researchers address contradictory data in solubility and stability studies?

Answer:

  • Solubility Conflicts: Discrepancies may arise from solvent polarity (e.g., DMSO vs. EtOH). Use Hansen Solubility Parameters (HSP) to rationalize differences .
  • Stability Analysis: Thermal gravimetric analysis (TGA) identifies decomposition thresholds (~160–164°C, based on analogues) .
  • pH-Dependent Stability: Test stability in acidic (pH 2–4) and basic (pH 9–11) conditions; the amino group may protonate or deprotonate, altering reactivity .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Q. Advanced: What strategies mitigate competing side reactions during functionalization (e.g., reduction of nitro groups vs. halogen displacement)?

Answer:

  • Selective Reduction: Use H₂/Pd-C in ethanol for nitro→amino conversion without affecting halogens. SnCl₂/HCl may reduce halogens and should be avoided .
  • Protection/Deprotection: Temporarily protect the amino group with Boc anhydride before halogen displacement .
  • Kinetic Control: Lower reaction temperatures (0–10°C) favor nitro reduction over C-Br cleavage .

Q. Advanced: How can researchers validate the purity of synthesized batches, especially for chiral intermediates?

Answer:

  • HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times to standards .
  • Elemental Analysis: Confirm C/H/N/Br/Cl percentages within ±0.3% of theoretical values .
  • Chiral GC: For enantiomeric intermediates, employ β-cyclodextrin columns to resolve enantiomers .

Properties

IUPAC Name

5-bromo-4-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCPXIDEMLKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670259
Record name 5-Bromo-4-chloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-95-7
Record name 5-Bromo-4-chloro-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942947-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-4-chloro-pyridin-2-ylamine (0.640 g, 3.0 mmol) was added in portions to conc. H2SO4 (6 ml) while the temperature kept at −10° C. The reaction mixture was then stirred at −10° C. for 15 min. The resulting solution was then heated at 55° C. and HNO3 (208 μL, 3.2 mmol) was added dropwise while the temperature was kept at 55° C.-60° C. maximum. The reaction mixture was stirred at 55° C. for 30 min then cooled to room temperature and poured slowly into ice (20 g). The pH was adjusted to 7 with 40% aqueous NaOH. The precipitated product was filtered, washed with water (20 ml) and dried in vacuo over P2O5 for 16 h to give the title compound as a yellow solid (0.580 g). 0.48 g was further purified by chromatography (hexane/ethyl acetate; v/v 7:3) to give the title compound as a yellow solid (0.287 g); 1H-NMR (250 MHz, CDCl3) 8.29 (s, 1H, 6-H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
208 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-5-bromo-4-chloro-3-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine
2-Amino-5-bromo-4-chloro-3-nitropyridine

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